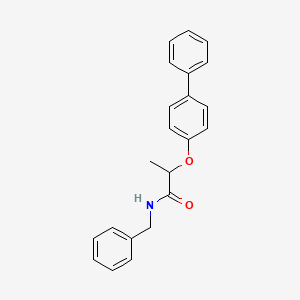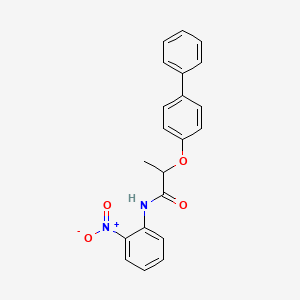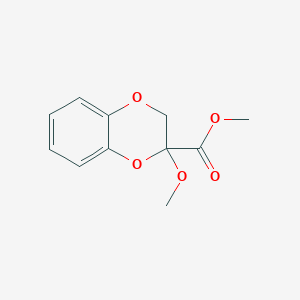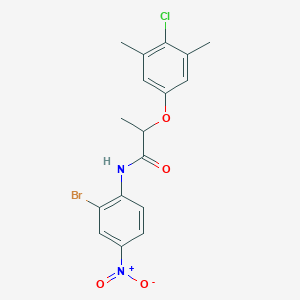
N-benzyl-2-(4-biphenylyloxy)propanamide
Overview
Description
N-benzyl-2-(4-biphenylyloxy)propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'BPP' and is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is involved in nociceptive and inflammatory signaling pathways. BPP has been shown to have promising applications in the treatment of chronic pain, inflammation, and other related disorders. In
Mechanism of Action
BPP exerts its effects by selectively binding to the N-benzyl-2-(4-biphenylyloxy)propanamide receptor and blocking its activation. The N-benzyl-2-(4-biphenylyloxy)propanamide receptor is involved in nociceptive and inflammatory signaling pathways, and its activation leads to the release of pro-inflammatory mediators such as substance P and calcitonin gene-related peptide (CGRP). By blocking the N-benzyl-2-(4-biphenylyloxy)propanamide receptor, BPP reduces the release of these mediators, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
BPP has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to reduce the hyperalgesia and allodynia associated with neuropathic pain. BPP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. In addition, BPP has been shown to reduce the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
BPP is a potent and selective N-benzyl-2-(4-biphenylyloxy)propanamide receptor antagonist that has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. However, there are some limitations to using BPP in lab experiments. BPP has a relatively short half-life and is rapidly metabolized in vivo. In addition, BPP has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BPP. One potential direction is the development of more potent and selective N-benzyl-2-(4-biphenylyloxy)propanamide receptor antagonists. Another potential direction is the investigation of the neuroprotective effects of BPP in clinical trials. Additionally, the potential use of BPP in the treatment of cancer and other disorders should be further explored. Finally, the development of new synthesis methods for BPP that improve its solubility and bioavailability should be investigated.
Scientific Research Applications
BPP has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. BPP has also been investigated for its potential use in the treatment of various disorders such as neuropathic pain, arthritis, and cancer. In addition, BPP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-benzyl-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(22(24)23-16-18-8-4-2-5-9-18)25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15,17H,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHWBFIKVYLAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-phenylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4174203.png)
![N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4174213.png)

![N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4174230.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4174242.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4174243.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4174251.png)

![2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4174260.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide](/img/structure/B4174270.png)
![N-{3'-acetyl-1-[2-(diethylamino)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4174271.png)
